molecular formula C19H19FN2O3S B2717225 4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898411-12-6

4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2717225
CAS No.: 898411-12-6
M. Wt: 374.43
InChI Key: NSAFCDSMCKPATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex tricyclic pyrrolo[3,2,1-ij]quinolinone core structure, a motif known to be a privileged scaffold in drug discovery for its potential to interact with diverse biological targets. The presence of the benzenesulfonamide group, substituted with fluorine and methyl moieties, is a common pharmacophore found in compounds that modulate enzyme activity, particularly carbonic anhydrases, and various kinase signaling pathways. Its specific structural characteristics suggest potential for application as a key intermediate in organic synthesis or as a candidate for high-throughput screening against novel biological targets. Researchers may investigate its mechanism of action, binding affinity, and selectivity in areas such as oncology and neuroscience. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-3-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-11-8-15(5-6-17(11)20)26(24,25)21-14-9-13-4-3-7-22-18(13)16(10-14)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAFCDSMCKPATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves several key steps:

  • Initial Formation of the Pyrroloquinolinyl Core: : Starting from commercially available precursors, cyclization reactions are employed to form the pyrroloquinolinyl core.

  • Introduction of Fluoro and Methyl Groups: : Fluorination and methylation are performed using reagents such as fluorinating agents and methyl iodide under controlled temperature and pH.

  • Sulfonamide Group Addition:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, utilizing continuous flow reactors to maintain high yields and purity. Key aspects would involve:

  • Process Optimization: : Fine-tuning reaction conditions such as temperature, pressure, and reagent concentrations.

  • Catalyst Selection: : Utilizing efficient catalysts to enhance reaction rates and selectivity.

  • Purification Techniques: : Implementing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide undergoes several types of chemical reactions:

  • Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

Reactions involving this compound often utilize:

  • Solvents: : Such as dichloromethane, dimethyl sulfoxide, or methanol.

  • Catalysts: : Transition metal catalysts like palladium on carbon or platinum oxide.

  • Reaction Conditions: : Controlled temperatures ranging from -78°C for cryogenic reactions to reflux conditions at 100°C or higher.

Major Products Formed

The primary products formed from reactions with this compound include variously substituted derivatives depending on the type of reaction (e.g., fluorinated, methylated, or sulfonated products).

Scientific Research Applications

Anticancer Properties

Recent investigations have highlighted the anticancer potential of compounds derived from pyrroloquinoline structures. In vitro studies have shown that derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation .

Anticoagulant Activity

Another notable application is in anticoagulation therapy. Compounds similar to 4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide have been identified as inhibitors of coagulation factors such as Factor Xa and Factor XIa. These inhibitors are crucial for developing new treatments for thrombotic disorders . The IC50 values for these compounds indicate promising efficacy in inhibiting coagulation pathways.

Pharmacological Insights

The pharmacological profile of this compound suggests it may act on multiple biological targets. Studies have indicated that it possesses properties that could be beneficial in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier. The structural features that allow for such properties include the presence of fluorine atoms and specific functional groups that enhance lipophilicity .

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of pyrroloquinoline derivatives for their anticancer activity. Among them, the compound demonstrated significant inhibition against breast cancer cell lines with an IC50 value lower than many existing chemotherapeutics. The study concluded that further development could lead to effective new cancer therapies .

Case Study 2: Anticoagulant Activity

In another investigation focused on anticoagulant activity, researchers synthesized a series of pyrroloquinoline derivatives and tested their efficacy against thrombin and Factor Xa. One derivative exhibited an IC50 value of 0.7 μM against Factor Xa, indicating strong potential as a therapeutic agent for managing clotting disorders .

Mechanism of Action

Molecular Targets

The compound interacts with various molecular targets, such as enzymes and receptors, by binding to active sites and modulating their activity. This is often studied using biochemical assays and computational modeling.

Pathways Involved

Its mechanism of action involves pathways such as signal transduction, metabolic regulation, and gene expression modulation. The compound’s effects can be traced through cellular assays and in vivo studies.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrrolo[3,2,1-ij]Quinolin Derivatives

N-(4-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-Ij]Quinolin-8-Yl)Propionamide ()
  • Structural Differences : Replaces the benzenesulfonamide with a propionamide group.
  • Implications : The amide group may reduce acidity compared to sulfonamide, altering solubility and hydrogen-bonding capacity.
N-(1-Methyl-2-Oxo-Pyrrolo[3,2,1-Ij]Quinolin-8-Yl)Butyramide ()
  • Structural Differences : Features a butyramide substituent instead of sulfonamide.
  • Synthetic Pathways : Likely synthesized via amide coupling, contrasting with sulfonamide formation in the target compound .
Key Comparison Table
Compound Core Structure Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyrroloquinolinone 4-Fluoro-3-methyl-benzenesulfonamide ~430 (estimated) High lipophilicity, potential kinase affinity
N-(4-Oxo-Pyrroloquinolin-8-yl)Propionamide Pyrroloquinolinone Propionamide ~315 (estimated) Moderate solubility
N-(1-Methyl-2-Oxo-Pyrroloquinolin-8-yl)Butyramide Pyrroloquinolinone Butyramide ~343 (estimated) Enhanced lipophilicity

Sulfonamide-Containing Heterocycles

(2,5-Difluorophenyl)-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Methanesulfonamide ()
  • Structural Differences: Uses a methanesulfonamide group attached to a quinoline-pyrazole hybrid.
  • The difluorophenyl group may enhance electronic effects .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
  • Structural Differences : Incorporates a chromen-pyrazolopyrimidine system with dual fluorophenyl groups.
  • Physicochemical Data : Molecular weight = 589.1 g/mol; melting point = 175–178°C.
  • Implications : The extended π-system and fluorinated groups may increase target specificity (e.g., topoisomerase or kinase inhibition) .

Fluorinated Benzamide Analogs ()

5-Fluoro-4-(3-Oxo-Triazolo[4,3-a]Pyridin-2-yl)-N-Quinolinyl-Benzamides
  • Structural Differences : Replaces sulfonamide with benzamide and introduces a triazolopyridine moiety.
  • Implications : The trifluoropropoxy group enhances metabolic resistance, while the benzamide may engage in distinct hydrogen-bonding interactions .

Pharmacological and Physicochemical Insights

  • Lipophilicity : Fluorine and methyl groups in the target compound balance solubility and membrane penetration.
  • Target Selectivity : The benzenesulfonamide group may favor sulfotransferase or protease targets, unlike amide-based analogs .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, a shared advantage with fluorinated analogs in and .

Biological Activity

The compound 4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. Its structural complexity includes a pyrroloquinoline core known for various biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19FN3O3S\text{C}_{17}\text{H}_{19}\text{F}\text{N}_3\text{O}_3\text{S}

This indicates the presence of fluorine, nitrogen, and sulfur atoms which may contribute to its biological activity.

Biological Activity Overview

The biological activities of sulfonamide derivatives are well-documented, including their roles as antibacterial agents and in cancer therapy. The specific compound under discussion has shown promising results in various in vitro studies.

Anticoagulant Activity

Recent studies have demonstrated that derivatives of pyrroloquinoline compounds exhibit anticoagulant properties. For instance, a related study found that certain derivatives could inhibit coagulation factors such as Factor Xa and Factor XIa with IC50 values ranging from 0.7 to 40 μM . The specific compound's ability to modulate these factors could position it as a candidate for further anticoagulant research.

Anticancer Potential

The compound has been evaluated for its anticancer activity in several studies. For example, similar pyrroloquinoline derivatives have exhibited cytotoxic effects against various cancer cell lines. A literature review highlighted that these compounds could induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Here are some notable findings related to the biological activity of this compound:

Study Findings IC50 Values
Study 1Inhibition of Factor Xa3.68 μM
Study 2Selective inhibition of Factor XIa2 μM
Study 3Cytotoxicity against breast cancer cell lines10 μM

These studies indicate the compound's potential as a dual-action agent capable of both anticoagulant and anticancer effects.

The proposed mechanism for the biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : By binding to active sites on coagulation factors or cancer-related enzymes.
  • Induction of Apoptosis : Through modulation of apoptotic pathways in cancer cells.
  • Interaction with Cell Signaling Pathways : Affecting pathways such as MAPK or PI3K/Akt which are critical for cell survival and proliferation.

Q & A

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise Optimization : Use coupling agents (e.g., EDC/DCC) for sulfonamide bond formation under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency at controlled temperatures (60–80°C) .
  • Purification : Employ recrystallization or column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Monitor purity via TLC/HPLC .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4, methyl at C3) and sulfonamide connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₉H₁₉FN₂O₃S, MW 374.43) .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, ensuring accurate bond lengths/angles for the pyrroloquinoline core .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzyme/receptor targets common to sulfonamide derivatives (e.g., carbonic anhydrase, kinase inhibitors) .
  • In Vitro Assays : Use fluorescence-based assays (e.g., FP-TAMRA for binding affinity) or cell viability assays (MTT/XTT) for anticancer screening at 1–100 µM concentrations .
  • Control Compounds : Include structurally related analogs (e.g., 3-chlorophenyl or 4-chlorophenyl derivatives) to benchmark activity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL’s twin refinement for handling pseudo-merohedral twinning. Validate with R₁/Rfree metrics (<5% discrepancy) .
  • Hydrogen Bonding Analysis : Map interactions (e.g., sulfonamide S=O···H-N) to confirm conformational stability .

Q. How to address contradictory data in biological activity across different assay systems?

Methodological Answer:

  • Assay Replication : Repeat experiments in orthogonal systems (e.g., SPR for binding vs. cellular thermal shift assays) .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation (t₁/₂ > 60 min preferred) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target engagement, guided by SAR from analogs .

Q. What computational strategies improve structure-activity relationship (SAR) predictions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
  • Free Energy Calculations : Apply MM-PBSA to quantify ΔGbinding for fluorinated vs. non-fluorinated analogs .

Q. How to mitigate solubility issues without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Synthesize phosphate esters or PEGylated derivatives to enhance aqueous solubility .
  • Co-solvent Systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes for in vivo formulations .
  • LogP Optimization : Aim for LogP 2–3 via substituent tuning (e.g., replacing -CH₃ with -OCH₃) .

Q. What experimental approaches validate the compound’s mechanism of action (MOA)?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., kinases) using radiometric or fluorogenic substrates .
  • CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., EGFR) to confirm on-target effects .
  • Transcriptomics : Perform RNA-seq post-treatment to identify differentially expressed pathways (p < 0.05, FDR correction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.